3-[5-(4-bromophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Overview
Description
3-[5-(4-bromophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid is a synthetic organic compound that features a pyrrole ring substituted with bromophenyl and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(4-bromophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are often employed under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated products.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-[5-(4-bromophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[5-(4-bromophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The compound’s bromophenyl and hydroxyphenyl groups can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with similar substituents but different core structure.
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Uniqueness: 3-[5-(4-bromophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its specific combination of functional groups and the pyrrole core, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[5-(4-bromophenyl)-1-(4-hydroxyphenyl)pyrrol-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c20-14-3-1-13(2-4-14)18-11-7-16(8-12-19(23)24)21(18)15-5-9-17(22)10-6-15/h1-7,9-11,22H,8,12H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASKSINGCXKCFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(N2C3=CC=C(C=C3)O)CCC(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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